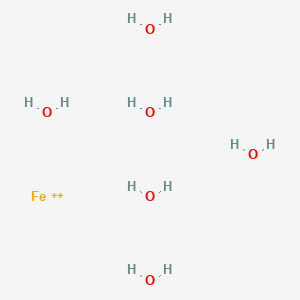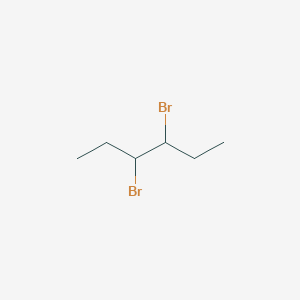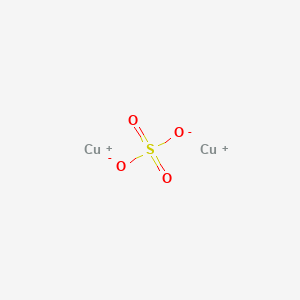![molecular formula C7H10Cl2 B106809 (1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane CAS No. 19297-57-5](/img/structure/B106809.png)
(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane, commonly known as DCC, is a bicyclic organic compound with the molecular formula C7H10Cl2. It is a chiral molecule with three asymmetric centers and exists as two enantiomers, (1S,3R,4S)-DCC and (1R,3S,4R)-DCC. DCC has been widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用机制
The exact mechanism of action of DCC is not fully understood. However, it has been suggested that its biological activity may be attributed to its ability to interact with specific target proteins or enzymes in the body.
生化和生理效应
Studies have shown that DCC exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. DCC has also been shown to possess antiviral activity against several viruses, including HIV-1, herpes simplex virus, and influenza A virus. In addition, DCC has been found to exhibit antifungal activity against several fungi, including Candida albicans and Aspergillus fumigatus.
实验室实验的优点和局限性
One of the main advantages of using DCC in lab experiments is its ability to act as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. DCC is also relatively easy to synthesize and is commercially available. However, one of the limitations of using DCC is its toxicity, which can pose a risk to researchers working with the compound.
未来方向
There are several potential future directions for research on DCC. One area of interest is the development of novel synthetic methods for the production of DCC and its derivatives. Another area of research is the investigation of the biological mechanisms underlying the antiviral and anticancer properties of DCC. Additionally, the potential use of DCC in the development of new materials with unique properties is an area of interest for materials scientists.
合成方法
The synthesis of DCC can be achieved through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and the Birch reduction. One of the most commonly used methods for synthesizing DCC is the Diels-Alder reaction between cyclopentadiene and 1,3-dichloro-1-propene. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, and yields a mixture of the two enantiomers of DCC.
科学研究应用
DCC has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antiviral, antifungal, and anticancer properties. DCC has also been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
属性
CAS 编号 |
19297-57-5 |
|---|---|
产品名称 |
(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane |
分子式 |
C7H10Cl2 |
分子量 |
165.06 g/mol |
IUPAC 名称 |
(1S,3R,4S)-1,3-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-4-7(9)2-1-5(6)3-7/h5-6H,1-4H2/t5-,6+,7-/m0/s1 |
InChI 键 |
SOTQZMKCBKQDMM-XVMARJQXSA-N |
手性 SMILES |
C1C[C@@]2(C[C@H]1[C@@H](C2)Cl)Cl |
SMILES |
C1CC2(CC1C(C2)Cl)Cl |
规范 SMILES |
C1CC2(CC1C(C2)Cl)Cl |
同义词 |
Norbornane, 1,3-dichloro-, endo- (8CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



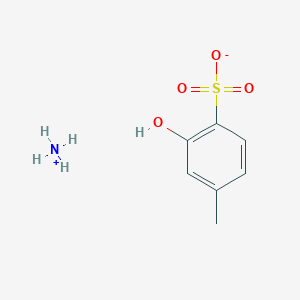
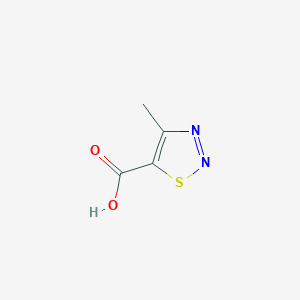
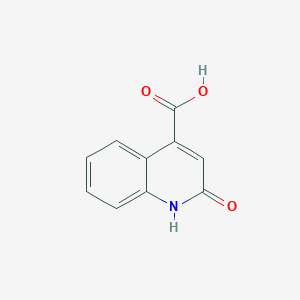
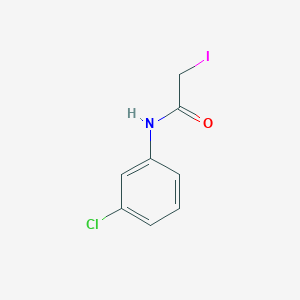
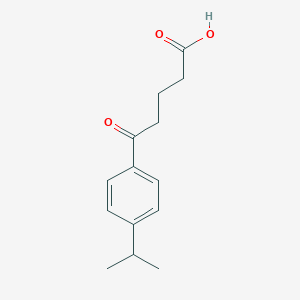
![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)
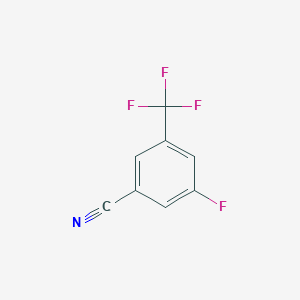

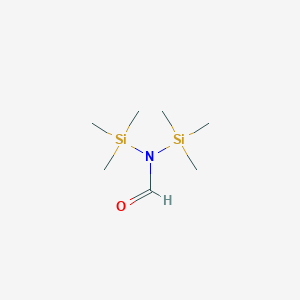
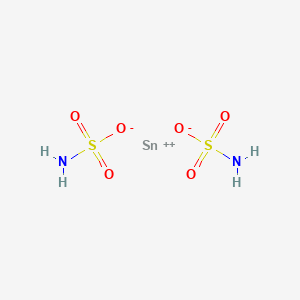
![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)
